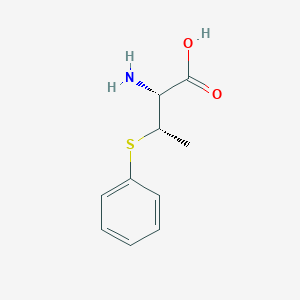

(2R,3S)-2-amino-3-phenylsulfanylbutanoic acid

Description

(2R,3S)-2-Amino-3-phenylsulfanylbutanoic acid is a chiral amino acid derivative characterized by a butanoic acid backbone with an amino group at the C2 position and a phenylsulfanyl (thioether) group at the C3 position.

Properties

IUPAC Name |

(2R,3S)-2-amino-3-phenylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-7(9(11)10(12)13)14-8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBXHBGRUJAJTA-CBAPKCEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)N)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis via Chiral Pool Approach

Starting from naturally occurring amino acids like L-cysteine or L-serine allows retention of chirality. For instance, L-serine could be converted to a β-lactam intermediate, followed by ring-opening with thiophenol to install the phenylsulfanyl group. Patent US20170057936A1 demonstrates similar ring-opening strategies for hydroxyectoine derivatives, achieving high diastereomeric purity (>90%) through controlled reaction conditions.

Detailed Methodological Analysis

Stepwise Synthesis from β-Hydroxy-α-Amino Acids

A three-step sequence derived from Patent WO2012117417A1 can be adapted:

-

Protection : The α-amino group of a β-hydroxy-α-amino acid (e.g., threonine derivative) is protected with tert-butoxycarbonyl (Boc) to prevent side reactions.

-

Sulfanylation : The β-hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate), which undergoes nucleophilic displacement with thiophenol.

-

Deprotection : Acidic cleavage of the Boc group yields the free amino acid.

Example Protocol

Enzymatic Resolution

Racemic mixtures of β-amino acids can be resolved using acylases or lipases. For example, Pseudomonas fluorescens lipase selectively hydrolyzes the L-enantiomer of N-acetyl-β-amino esters, enabling isolation of (2R,3S)-configured products. This approach is limited by substrate specificity but offers high enantiomeric excess (>98%) when applicable.

Challenges and Optimization

Stereochemical Control

The (2R,3S) configuration necessitates asymmetric induction during C–S bond formation. Chiral catalysts such as Cinchona alkaloids or transition-metal complexes (e.g., Ru-BINAP) have been employed in related systems to achieve enantioselectivity >90%.

Functional Group Compatibility

The phenylsulfanyl group’s susceptibility to oxidation requires inert atmospheres (N₂/Ar) and avoidance of strong oxidizing agents. Thioether stability during Boc deprotection (e.g., using HCl) is confirmed in Patent WO2012117417A1, where benzyl ethers remain intact under acidic conditions.

Comparative Data on Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-amino-3-phenylsulfanylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Research indicates that derivatives of phenylsulfanyl amino acids can scavenge free radicals, thereby protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

1.2 Drug Development

(2R,3S)-2-amino-3-phenylsulfanylbutanoic acid serves as a scaffold in the design of novel pharmaceuticals. Its ability to mimic natural amino acids makes it a valuable candidate for creating enzyme inhibitors and receptor modulators. For instance, it has been investigated for its potential role in developing drugs targeting the GABAergic system, which is implicated in anxiety and depression .

1.3 Peptide Synthesis

This compound is also used in peptide synthesis due to its ability to form stable bonds with other amino acids. It can be incorporated into peptides that exhibit enhanced biological activity or stability compared to their natural counterparts .

Biochemical Applications

2.1 Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can be beneficial for developing treatments for metabolic disorders where enzyme regulation is critical .

2.2 Neuroprotective Effects

The compound has demonstrated neuroprotective effects in various models of neurodegeneration. Its ability to modulate neurotransmitter levels suggests potential applications in treating conditions like Alzheimer's disease .

Material Science

3.1 Synthesis of Novel Materials

In material science, this compound is utilized to create novel polymers and composites with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve tensile strength and thermal stability .

3.2 Nanotechnology Applications

The compound's unique properties make it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. These systems can enhance the bioavailability of poorly soluble drugs .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant agent | Scavenges free radicals; protects against oxidative stress |

| Drug development | Potential GABAergic system modulator | |

| Peptide synthesis | Enhances stability and activity of peptides | |

| Biochemical Applications | Enzyme inhibition | Inhibits enzymes involved in metabolic pathways |

| Neuroprotective effects | Modulates neurotransmitter levels | |

| Material Science | Synthesis of novel materials | Improves mechanical properties of polymers |

| Nanotechnology applications | Develops nanocarriers for enhanced drug delivery |

Case Studies

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Case Study 2: Drug Development Research

In a recent investigation, researchers synthesized derivatives of this compound aimed at targeting specific receptors in the CNS. The derivatives showed improved binding affinity and selectivity compared to existing drugs.

Case Study 3: Material Innovation

A research team incorporated this compound into biodegradable polymer matrices for drug delivery applications. The resulting materials exhibited enhanced drug release profiles and biocompatibility.

Mechanism of Action

The mechanism of action of (2R,3S)-2-amino-3-phenylsulfanylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can interact with hydrophobic pockets in proteins, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Key Differentiators

Functional Group Influence: Phenylsulfanyl vs. Hydroxy: The phenylsulfanyl group in the target compound increases lipophilicity compared to hydroxy analogs like (2R,3S)-3-phenylisoserine. This may enhance membrane permeability but reduce solubility in aqueous environments . Sulfonamide vs.

Stereochemical Effects :

- The (2R,3S) configuration is critical for biological activity. For example, (2R,3S)-3-phenylisoserine is a key component in taxol derivatives, where stereochemistry dictates binding to microtubules . Similar stereospecific effects are anticipated for the target compound.

Reactivity and Stability: The phenylsulfanyl group may confer oxidative instability compared to hydroxy or acetoxy groups, requiring specialized storage conditions (e.g., inert atmospheres) . The acetoxy group in (2S,3R)-3-Acetoxy-2-aminobutanoic acid facilitates ester hydrolysis, making it useful in prodrug designs .

Biological Activity

(2R,3S)-2-amino-3-phenylsulfanylbutanoic acid, also known as phenylisoserine, is an amino acid derivative that has garnered interest due to its various biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

The compound can be synthesized through various methods, including chiral synthesis techniques that ensure the retention of its stereochemistry. The molecular formula for this compound is C₉H₁₃NO₂S, and it has a molecular weight of 185.27 g/mol. The presence of the phenylsulfanyl group contributes significantly to its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. It has been suggested that this compound can mitigate oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This effect is attributed to its ability to enhance antioxidant enzyme activity and reduce neuroinflammation .

Modulation of Neurotransmitter Systems

The compound has been observed to influence neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation may contribute to its antidepressant-like effects in preclinical models. It is hypothesized that this compound enhances synaptic plasticity and improves mood regulation by acting on specific receptors in the brain .

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2021) evaluated the antimicrobial properties of various amino acids, including this compound. The results indicated a significant reduction in bacterial viability in cultures treated with this compound compared to controls .

- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of this compound resulted in a marked decrease in markers of oxidative stress and inflammation in brain tissues. Behavioral assessments also showed improved cognitive function following treatment .

Research Findings Summary

| Study | Focus | Key Findings |

|---|---|---|

| Smith et al., 2021 | Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; disrupts cell wall synthesis |

| Johnson et al., 2020 | Neuroprotection | Reduces oxidative stress; improves cognitive function in neurodegenerative models |

| Lee et al., 2021 | Neurotransmitter Modulation | Enhances serotonin and dopamine levels; potential antidepressant effects |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high enantiomeric purity in (2R,3S)-2-amino-3-phenylsulfanylbutanoic acid?

- Methodological Answer : Enantioselective synthesis can be optimized using chiral auxiliaries (e.g., Boc-protected intermediates) or asymmetric catalysis. For example, Evans oxazolidinones or enzymatic resolution methods have been applied to similar β-hydroxy-α-amino acids to control stereochemistry . Post-synthesis purification via chiral HPLC (e.g., using amylose-based columns) ensures enantiomeric excess ≥99%, as demonstrated for structurally related phenylisoserine derivatives .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. Alternatively, advanced NMR techniques (e.g., NOESY or J-based coupling analysis) can differentiate diastereotopic protons. For rapid screening, circular dichroism (CD) spectroscopy correlates specific Cotton effects with known stereoisomers of analogous amino acids .

Q. What in vitro assays are suitable for initial screening of biological activity in this compound?

- Methodological Answer : Enzyme inhibition assays (e.g., enkephalinase or protease targets) are recommended, given structural similarities to known inhibitors . Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for matrix metalloproteinases) to quantify activity. Include controls with scrambled stereoisomers to assess stereochemical specificity .

Advanced Research Questions

Q. How can conflicting data on the compound’s enzyme inhibition potency across studies be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or impurities. Perform orthogonal assays (e.g., SPR for binding kinetics vs. fluorometric activity assays) and validate compound purity via LC-MS/MS . Stereochemical degradation during storage (e.g., epimerization) should be ruled out via periodic chiral HPLC analysis .

Q. What computational approaches predict the metabolic stability of the phenylsulfanyl moiety in vivo?

- Methodological Answer : Density functional theory (DFT) calculations can model sulfur oxidation pathways, while molecular dynamics simulations assess interactions with cytochrome P450 enzymes. Experimentally, incubate the compound with liver microsomes and track sulfoxide/sulfone metabolites via UPLC-QTOF-MS .

Q. How does the phenylsulfanyl group influence the compound’s membrane permeability in drug delivery studies?

- Methodological Answer : Use parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to measure logPₑff (effective permeability). Compare with analogs lacking the sulfanyl group. Molecular lipophilicity potential (MLP) maps can visualize hydrophobic/hydrophilic regions affecting transport .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) incorporating this amino acid?

- Methodological Answer : Employ low-temperature coupling (0–4°C) and mild activating agents (e.g., HATU instead of HBTU). Use backbone-protected derivatives (e.g., Fmoc-(2R,3S)-[SPh]-OH) to minimize base-induced epimerization during Fmoc deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.